Cas no 1313738-90-7 (PGMI-004A)

PGMI-004A structure
Nom du produit:PGMI-004A
PGMI-004A Propriétés chimiques et physiques
Nom et identifiant
-
- 3,4-dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]anthracene-2-sulfonamide
- 3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoromethyl)-phenyl)-9,10-dihydroanthracene-2-sulfonamide
- 3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide
- PGMI-004A
- 100885
- 2-Anthracenesulfonamide, 9,10-dihydro-3,4-dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]-
- AKOS015949221
- AC-37086
- W-205358
- DTXSID00735062
- CHEMBL3335789
- MFCD19443927
- HY-101143
- G14042
- SCHEMBL14860990
- 8KX
- XKVNBCMGEUDKNP-UHFFFAOYSA-N
- 3,4-DIHYDROXY-9,10-DIOXO-N-[4-(TRIFLUOROMETHYL)PHENYL]-9,10-DIHYDROANTHRACENE-2-SULFONAMIDE
- BDBM50103572
- 3,4-bis(oxidanyl)-9,10-bis(oxidanylidene)-~{N}-[4-(trifluoromethyl)phenyl]anthracene-2-sulfonamide
- GLXC-15151
- DA-56773
- Picras-3-en-21-oic acid, 13,20-epoxy-3,11,12-trihydroxy-15-[(3-methyl-1-oxo-2-buten-1-yl)oxy]-2,16-dioxo-, methyl ester, (11b,12a,15b)-
- CS-0020907
- 1313738-90-7
- 3,4-Dihydroxy-9,10-dioxo-9,10-dihydro-anthracene-2-sulfonic acid (4-trifluoromethyl-phenyl)-amide
-
- MDL: MFCD19443927
- Piscine à noyau: 1S/C21H12F3NO6S/c22-21(23,24)10-5-7-11(8-6-10)25-32(30,31)15-9-14-16(20(29)19(15)28)18(27)13-4-2-1-3-12(13)17(14)26/h1-9,25,28-29H
- La clé Inchi: XKVNBCMGEUDKNP-UHFFFAOYSA-N
- Sourire: C1=C2C(C(=O)C3=C(C2=O)C=CC=C3)=C(O)C(O)=C1S(NC1=CC=C(C(F)(F)F)C=C1)(=O)=O
Propriétés calculées
- Qualité précise: 463.03374276g/mol
- Masse isotopique unique: 463.03374276g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 32
- Nombre de liaisons rotatives: 3
- Complexité: 849
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.7
- Surface topologique des pôles: 129Ų
PGMI-004A Informations de sécurité
- Conditions de stockage:Please store the product under the recommended conditions in the Certificate of Analysis.
PGMI-004A PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-101143-10mg |
PGMI-004A |
1313738-90-7 | 99.34% | 10mg |
¥3900 | 2024-04-20 | |
ChemScence | CS-0020907-5mg |
PGMI-004A |
1313738-90-7 | 99.34% | 5mg |
$350.0 | 2022-04-28 | |
ChemScence | CS-0020907-100mg |
PGMI-004A |
1313738-90-7 | 99.34% | 100mg |
$2650.0 | 2022-04-28 | |
eNovation Chemicals LLC | Y1247602-50mg |
2-Anthracenesulfonamide, 9,10-dihydro-3,4-dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]- |
1313738-90-7 | 99% | 50mg |
$2100 | 2024-06-08 | |
ChemScence | CS-0020907-50mg |
PGMI-004A |
1313738-90-7 | 99.34% | 50mg |
$1650.0 | 2022-04-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R113781-5mg |
PGMI-004A,≥99% |
1313738-90-7 | ≥99% | 5mg |
¥3024 | 2023-09-10 | |
TRC | D110435-10mg |
3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoromethyl)-phenyl)-9,10-dihydroanthracene-2-sulfonamide |
1313738-90-7 | 10mg |
$ 1670.00 | 2022-06-06 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T16517-1 mg |
PGMI-004A |
1313738-90-7 | 1mg |
¥1347.00 | 2023-04-04 | ||
MedChemExpress | HY-101143-5mg |
PGMI-004A |
1313738-90-7 | 99.34% | 5mg |
¥2400 | 2024-04-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P883284-10mg |
PGMI-004A |
1313738-90-7 | ≥99% | 10mg |
¥5,643.00 | 2022-01-13 |
PGMI-004A Littérature connexe
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
A. S. Kucherenko,V. G. Lisnyak,S. V. Kochetkov,S. G. Zlotin Org. Biomol. Chem., 2016,14, 9751-9759
1313738-90-7 (PGMI-004A) Produits connexes
- 1849195-68-1(5-Bromo-1-methylisoindoline hydrochloride)
- 1212960-01-4((2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol)
- 2034259-19-1(3-(3-fluoro-4-methylphenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide)
- 913523-73-6((furan-2-yl)methyl2-(2-methyl-1H-indol-3-yl)ethylamine)
- 2229665-83-0(6-(furan-2-yl)-5-methylhex-5-en-1-amine)
- 1437436-01-5(1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one)
- 2034399-35-2(2-methoxy-6-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine)
- 63303-94-6(Carbamic acid, (2,2,2-trichloro-1-propoxyethyl)-, methyl ester)
- 2680889-95-4(2-{(tert-butoxy)carbonyl(3,4-dichlorophenyl)amino}pyridine-3-carboxylic acid)
- 2353838-78-3(Benzenepropanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-5-nitro-)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1313738-90-7)PGMI-004A

Pureté:99%
Quantité:10mg
Prix ($):488.0